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molecular formula C11H16N2O B8764293 N-tert-Butyl-2-methylpyridine-3-carboxamide CAS No. 923563-42-2

N-tert-Butyl-2-methylpyridine-3-carboxamide

Cat. No. B8764293
M. Wt: 192.26 g/mol
InChI Key: RPNURTLMTRIZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133907B2

Procedure details

A 12-L, three-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet gas adapter is charged with 2-methyl nicotinic acid (302 g, 2.2 mol), EDCI (464 g, 2.4 mol), HOBt (327.3 g, 2.4 mol, 1.1 equiv) and 4.5 L of anhydrous acetonitrile. The mixture is stirred for 45 minutes at room temperature to dissolve most of the solids and is then cooled to 5° C. using an ice-water bath. A mixture of t-butylamine (242 mL, 2.5 mol) and Hunig's base (402 mL, 2.5 mol) in 500 mL of anhydrous acetonitrile and 500 mL of anhydrous dichloromethane is added slowly over 45 minutes, maintaining the temperature below 10° C. The mixture is stirred for 15 hours at room temperature under nitrogen. The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate (3.0 L) then washed with saturated ammonium chloride solution (2.0 L). The organic-phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification of the resultant crude residue by silica gel flash column chromatography followed by trituration with 5% ethyl acetate/heptane gives the title compound.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Name
Quantity
464 g
Type
reactant
Reaction Step Two
Name
Quantity
327.3 g
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Two
Quantity
242 mL
Type
reactant
Reaction Step Three
Quantity
402 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[C:32]([NH2:36])([CH3:35])([CH3:34])[CH3:33].CCN(C(C)C)C(C)C>C(#N)C.ClCCl>[C:32]([NH:36][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[CH3:1])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
302 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Name
Quantity
464 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
327.3 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.5 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
242 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
402 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve most of the solids
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to 5° C.
ADDITION
Type
ADDITION
Details
is added slowly over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 hours at room temperature under nitrogen
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate (3.0 L)
WASH
Type
WASH
Details
then washed with saturated ammonium chloride solution (2.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic-phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the resultant crude residue by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=C(N=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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